molecular formula C11H9N3O3S B4938895 (5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

(5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B4938895
M. Wt: 263.27 g/mol
InChI Key: WJURVZRVEOJMSB-XBVDDGHGSA-N
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Description

(5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of an imino group, a nitrophenyl group, and a thiazolidinone ring, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

  • Condensation Reaction

      Reactants: 3-nitrobenzaldehyde and thiosemicarbazide

      Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate)

      Solvent: Ethanol or methanol

      Temperature: Room temperature to 60°C

      Reaction Time: 2-4 hours

  • Cyclization Reaction

      Reactants: Intermediate product from the condensation reaction

      Catalyst: Acidic catalyst (e.g., hydrochloric acid)

      Temperature: Reflux conditions (70-80°C)

      Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to achieve high efficiency and yield. The use of automated systems ensures consistent quality and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Hydrogen peroxide, potassium permanganate

      Conditions: Mild to moderate temperatures (25-50°C)

      Products: Oxidized derivatives with potential biological activities

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Room temperature to 40°C

      Products: Reduced derivatives with altered chemical properties

  • Substitution

      Reagents: Halogenating agents (e.g., bromine, chlorine)

      Conditions: Room temperature to 60°C

      Products: Halogenated derivatives with enhanced reactivity

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous medium, potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Bromine in chloroform, chlorine in carbon tetrachloride

Major Products

    Oxidized Derivatives: Compounds with additional oxygen functionalities

    Reduced Derivatives: Compounds with reduced nitro groups

    Halogenated Derivatives: Compounds with halogen atoms replacing hydrogen atoms

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.

Biology

    Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.

    Enzyme Inhibition: Acts as an inhibitor of specific enzymes involved in metabolic pathways.

Medicine

    Anticancer Agents: Demonstrates cytotoxic activity against various cancer cell lines.

    Anti-inflammatory Agents: Reduces inflammation by inhibiting pro-inflammatory mediators.

Industry

    Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.

    Agriculture: Employed as a pesticide or herbicide to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of (5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound binds to enzymes or receptors, altering their activity and resulting in therapeutic effects.

Molecular Targets and Pathways

    Enzyme Inhibition: Inhibits key enzymes involved in cell proliferation and survival, leading to anticancer effects.

    Receptor Modulation: Binds to receptors on cell surfaces, modulating signal transduction pathways and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring structure, such as 2,4-thiazolidinedione.

    Nitrophenyl Derivatives: Compounds with a nitrophenyl group, such as 3-nitrobenzaldehyde.

Uniqueness

    Structural Features: The combination of an imino group, nitrophenyl group, and thiazolidinone ring in (5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one imparts unique chemical and biological properties.

    Biological Activity: Exhibits a broader spectrum of biological activities compared to other thiazolidinones and nitrophenyl derivatives.

Properties

IUPAC Name

(5E)-2-imino-3-methyl-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c1-13-10(15)9(18-11(13)12)6-7-3-2-4-8(5-7)14(16)17/h2-6,12H,1H3/b9-6+,12-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJURVZRVEOJMSB-XBVDDGHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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